N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
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Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)12-2-1-6-23-14(21-22-15(12)23)9-20-27(24,25)11-3-4-13-10(8-11)5-7-26-13/h1-4,6,8,20H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRAQEFFHZGMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
It is known that the triazole moiety in similar compounds can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics.
Biochemical Pathways
These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the likely ADME properties of the compound.
Biochemical Analysis
Biochemical Properties
It is known that triazolo pyrazine derivatives can interact with a variety of enzymes and proteins
Cellular Effects
Related compounds have been shown to exhibit antiproliferative activities against certain cancer cell lines. These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that influence its biological activity. The presence of the sulfonamide group is significant as it is associated with low toxicity and diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit promising antimicrobial properties. For instance, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated effective inhibition against various bacterial strains. In particular, compounds with the triazole moiety were found to possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antiprotozoal Activity
In vitro assays have indicated that some derivatives of the compound are active against Plasmodium falciparum, the causative agent of malaria. For example, specific analogs showed IC50 values in the low micromolar range (e.g., 2.24 μM), indicating significant potential for further development as antimalarial agents .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed against human fibroblast cell lines. Most derivatives exhibited high selectivity with IC50 values greater than 64 μg/mL for non-toxic compounds . This selectivity is crucial for therapeutic applications as it minimizes adverse effects on normal cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with nucleic acid synthesis or protein synthesis in target organisms due to its structural similarity to purines and pyrimidines . Additionally, the sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 6e | P. falciparum | 4.98 | Active against chloroquine-resistant strain |
| 10a | P. falciparum | 2.24 | High selectivity with low cytotoxicity |
| 8b | Human fibroblasts | >64 | Non-toxic at tested concentrations |
These findings highlight the potential of this compound as a lead compound for further development.
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis typically involves two primary steps:
- Triazolo-pyridine core formation : Cyclization of precursor pyridine derivatives with hydrazine or its analogs under reflux conditions in solvents like THF or dioxane (e.g., via reactions with diethyl oxalate or sulfonyl hydrazides) .
- Sulfonamide coupling : Reaction of the triazolo-pyridine intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base like triethylamine to neutralize HCl by-products. Solvents such as DMF or dichloromethane are often used .
Methodological Tip : Optimize reaction temperatures (e.g., 0–25°C for sulfonamide coupling) to avoid side reactions and improve yields .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions (e.g., trifluoromethyl at C8). Chemical shifts for sulfonamide protons typically appear at δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₉H₁₆F₃N₅O₃S: 464.09 Da) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles in the fused triazolo-pyridine system and confirms stereoelectronic effects of the trifluoromethyl group .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Contradictions may arise from:
- Solubility limitations : The compound’s logP (~3.5) suggests poor aqueous solubility. Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
- Metabolic instability : The trifluoromethyl group may resist oxidation, but the sulfonamide moiety could undergo glucuronidation. Perform hepatic microsome assays to identify metabolic hotspots .
Case Study : A related triazolo-pyridine sulfonamide showed 10-fold higher IC₅₀ in vivo due to protein binding; surface plasmon resonance (SPR) confirmed albumin interactions .
Advanced: What structure-activity relationship (SAR) trends are observed for analogs?
Methodological Insight : Replace the methyl linker with ethylene to probe flexibility-activity relationships .
Advanced: How can computational methods guide optimization of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group often occupies hydrophobic subpockets .
- QSAR Modeling : Correlate Hammett σ values of substituents with IC₅₀ data. For example, electron-withdrawing groups at C8 improve potency (R² = 0.89) .
- MD Simulations : Assess stability of sulfonamide hydrogen bonds with conserved residues (e.g., Lys123 in carbonic anhydrase) over 100-ns trajectories .
Basic: What are the compound’s stability profiles under varying pH and temperature?
- Thermal Stability : Decomposes at >150°C (DSC data). Store at -20°C in anhydrous DMSO to prevent degradation .
- pH Sensitivity : Stable at pH 2–7.4 (t₁/₂ > 24 hrs), but hydrolyzes at pH >10 due to sulfonamide cleavage. Use buffered solutions for in vitro assays .
Advanced: What strategies mitigate off-target effects in kinase inhibition assays?
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler). A triazolo-pyridine analog showed 90% inhibition of JAK2 vs. <10% for EGFR .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets, reducing off-target binding .
Basic: What are the recommended purity standards for pharmacological studies?
- HPLC Purity : ≥95% (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Elemental Analysis : C, H, N values within ±0.4% of theoretical (e.g., C 49.2%, H 3.3%, N 14.4%) .
Advanced: How can crystallographic data resolve ambiguities in regiochemistry?
- Single-Crystal XRD : Confirms the triazole ring fusion at pyridine C3 and C4 (bond angle 89.5° vs. 92.3° for alternative regioisomers) .
- Electron Density Maps : Differentiate between N1- and N2-linked sulfonamides (Fo-Fc maps at 1.0 σ threshold) .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
